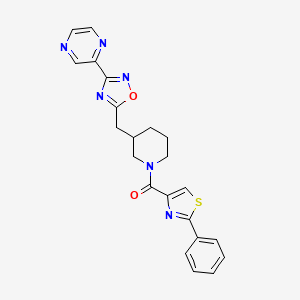
(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The molecular structure of the compound can be broken down into distinct functional groups:
- Thiazole ring : Contributes to antimicrobial and anticancer activities.
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Piperidine : Often associated with neuroactive effects and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole ring from appropriate precursors.
- Synthesis of the oxadiazole derivative through cyclization reactions.
- Coupling reactions to attach the piperidine moiety.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives similar to the compound demonstrated potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 5a | Moderate | Strong |
| 5e | Strong | Moderate |
Anticancer Properties
The oxadiazole derivatives have been extensively studied for their anticancer potential. They are known to inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound may also possess similar properties .
Neuroactive Effects
The piperidine component is associated with various neuroactive effects. Research indicates that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .
Case Studies
- Antimicrobial Screening : A recent study evaluated a series of thiazole and oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a pyrazinyl substitution exhibited enhanced activity compared to those without .
- Anticancer Mechanisms : Research focusing on 1,3,4-oxadiazoles highlighted their ability to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival .
- Neuropharmacological Evaluation : A study investigated the effects of piperidine derivatives on anxiety-like behavior in animal models, showing promising results in reducing anxiety levels .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c29-22(18-14-31-21(25-18)16-6-2-1-3-7-16)28-10-4-5-15(13-28)11-19-26-20(27-30-19)17-12-23-8-9-24-17/h1-3,6-9,12,14-15H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYAXTMROCXWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














